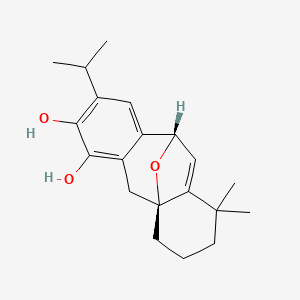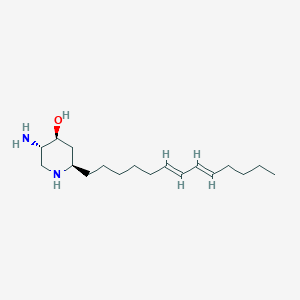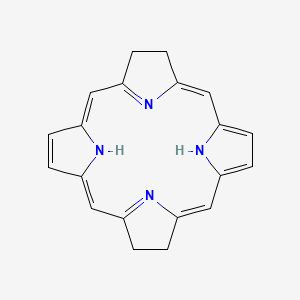
Bacteriochlorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bacteriochlorin is a tetrapyrrole fundamental parent that consists of two pyrrole and two reduced pyrrole units connected by methine linkages, where the two reduced pyrroles are located diagonally opposite one another. It is a tetrapyrrole fundamental parent and a member of bacteriochlorins.
Aplicaciones Científicas De Investigación
Photochemical Studies
Bacteriochlorins are notable for their strong absorption in the near-infrared spectral region, making them excellent candidates for various photochemical studies. Their synthetic accessibility allows for diverse applications in photomedicine and solar light harvesting. An extensive study on synthetic bacteriochlorins has shown their tunable absorption in the near-infrared region, providing significant potential for fundamental studies and diverse applications (Krayer et al., 2010).
Photodynamic Therapy (PDT)
Bacteriochlorins are considered promising for photodynamic therapy (PDT), especially due to their absorption in the near-infrared region which allows deep tissue penetration. They have been tailored with cationic, amphipathic, or lipophilic substituents for improved stability and suitability in PDT applications (Ruzié et al., 2008).
Solar Energy Conversion
The strong near-infrared absorption of bacteriochlorins makes them ideal for solar energy conversion applications. Their photophysical properties and electronic structure have been extensively studied, indicating their potential in extending the features of native photosynthetic pigments for efficient solar light harvesting (Yang et al., 2011).
Near-Infrared Absorbing Photosensitizers
Bacteriochlorins and their metal complexes, known for their intense electronic absorption in the near-infrared part of the electromagnetic spectrum, are considered for applications as near-infrared absorbing photosensitizers. Their use in medical applications, such as cancer photodynamic therapy, photodiagnosis, and photodynamic inactivation of bacteria, viruses, and fungi, is particularly emphasized (Pucelik et al., 2020).
Photomedical Applications
Synthetically accessible bacteriochlorins have been developed for photomedical applications. Their absorption in the near-infrared spectral region and enhanced stability make them suitable for diverse applications in photomedicine (Borbas et al., 2008).
Photochemical Labeling
Bacteriochlorins have been prepared for bioorthogonal labeling in photochemical studies, expanding their use in both energy sciences and life sciences. Their wavelength tunability and bioconjugatable groups make them ideal candidates for various photochemical applications (Jiang et al., 2015).
Propiedades
Nombre del producto |
Bacteriochlorin |
|---|---|
Fórmula molecular |
C20H18N4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2,3,12,13,22,24-hexahydroporphyrin |
InChI |
InChI=1S/C20H18N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-2,7-12,21,24H,3-6H2 |
Clave InChI |
BHPNXACHQYJJJS-UHFFFAOYSA-N |
SMILES |
C1CC2=NC1=CC3=CC=C(N3)C=C4CCC(=N4)C=C5C=CC(=C2)N5 |
SMILES canónico |
C1CC2=NC1=CC3=CC=C(N3)C=C4CCC(=N4)C=C5C=CC(=C2)N5 |
Sinónimos |
2,3,12,13-tetrahydroporphyrin bacteriochlorin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)

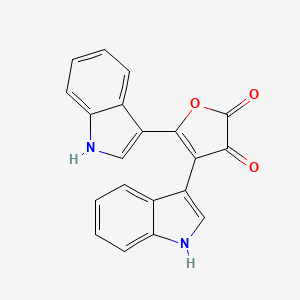
![(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B1244253.png)
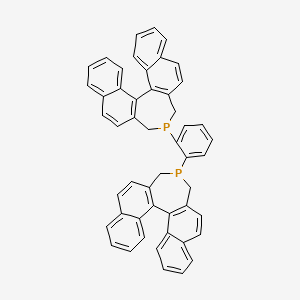
![[4-(Pyrid-3-ylaminomethyl)-2-phenylbenzoyl]methionine methyl ester hydrochloride](/img/structure/B1244255.png)
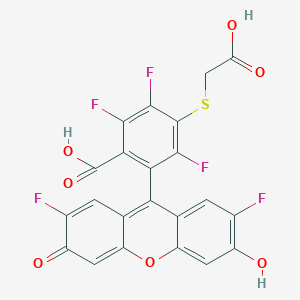
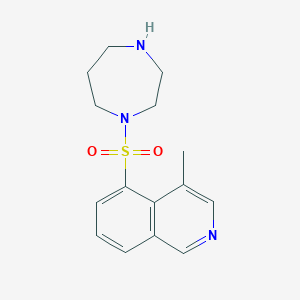
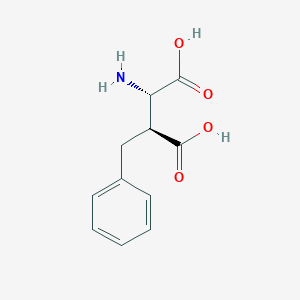
![9-Benzyl-1,5-bis[(4-methoxyphenyl)sulfonyl]-3-methylene-1,5,9-triazacyclododecane](/img/structure/B1244266.png)
